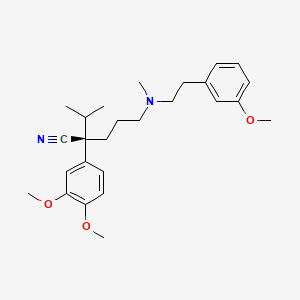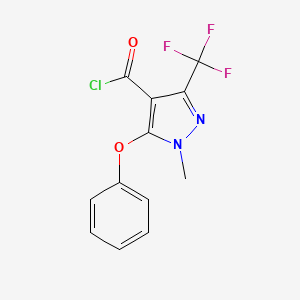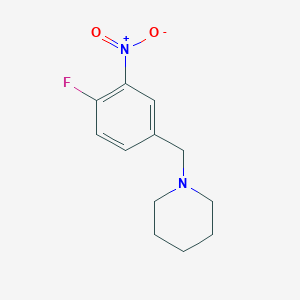
1-(4-Fluoro-3-nitrobenzyl)piperidine
Descripción general
Descripción
1-(4-Fluoro-3-nitrobenzyl)piperidine, also known as FNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FNB is a piperidine derivative that contains a nitro group and a fluorine atom on the benzene ring.
Mecanismo De Acción
1-(4-Fluoro-3-nitrobenzyl)piperidine acts as a competitive inhibitor of DAT by binding to the transporter's substrate binding site. This prevents the uptake of dopamine by the transporter, leading to an increase in the levels of dopamine in the synaptic cleft. The increased levels of dopamine can have various effects on the brain, depending on the location and concentration of dopamine receptors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(4-Fluoro-3-nitrobenzyl)piperidine are mainly related to its ability to modulate the levels of dopamine in the brain. The increased levels of dopamine can lead to various effects such as increased locomotor activity, reward-seeking behavior, and addiction. 1-(4-Fluoro-3-nitrobenzyl)piperidine has also been shown to have potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-Fluoro-3-nitrobenzyl)piperidine in lab experiments is its potency and selectivity towards DAT. 1-(4-Fluoro-3-nitrobenzyl)piperidine can be used at lower concentrations compared to other DAT inhibitors, which reduces the risk of off-target effects. However, one of the limitations of using 1-(4-Fluoro-3-nitrobenzyl)piperidine is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-Fluoro-3-nitrobenzyl)piperidine. One of the major directions is to study the effects of 1-(4-Fluoro-3-nitrobenzyl)piperidine on other neurotransmitter systems such as serotonin and norepinephrine. This can provide insights into the potential therapeutic applications of 1-(4-Fluoro-3-nitrobenzyl)piperidine in the treatment of various psychiatric disorders. Another direction is to develop more potent and selective DAT inhibitors based on the structure of 1-(4-Fluoro-3-nitrobenzyl)piperidine. This can lead to the development of novel therapeutics for various neurological disorders.
Conclusion:
In conclusion, 1-(4-Fluoro-3-nitrobenzyl)piperidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 1-(4-Fluoro-3-nitrobenzyl)piperidine is a potent and selective inhibitor of DAT, which has implications in various neurological disorders. The synthesis method of 1-(4-Fluoro-3-nitrobenzyl)piperidine involves the reaction of 4-fluoro-3-nitrobenzaldehyde with piperidine in the presence of a reducing agent. The biochemical and physiological effects of 1-(4-Fluoro-3-nitrobenzyl)piperidine are mainly related to its ability to modulate the levels of dopamine in the brain. 1-(4-Fluoro-3-nitrobenzyl)piperidine has several advantages and limitations for lab experiments, and there are several future directions for its research.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-nitrobenzyl)piperidine has been found to have potential applications in various fields of scientific research. One of the major applications of 1-(4-Fluoro-3-nitrobenzyl)piperidine is in the field of neuroscience. 1-(4-Fluoro-3-nitrobenzyl)piperidine has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. 1-(4-Fluoro-3-nitrobenzyl)piperidine can be used to study the role of DAT in dopamine signaling and its implications in various neurological disorders such as Parkinson's disease and addiction.
Propiedades
IUPAC Name |
1-[(4-fluoro-3-nitrophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-5-4-10(8-12(11)15(16)17)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCAALVDGZDACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619717 | |
| Record name | 1-[(4-Fluoro-3-nitrophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-nitrobenzyl)piperidine | |
CAS RN |
509093-74-7 | |
| Record name | 1-[(4-Fluoro-3-nitrophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



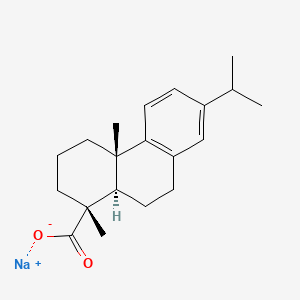
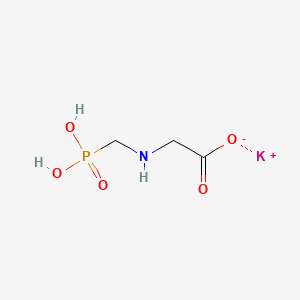
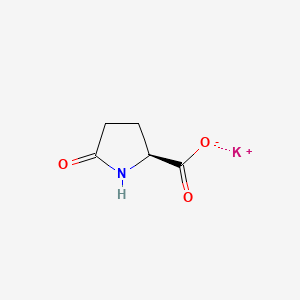
![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)
